molecular formula C20H16N6O6S B401725 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B401725
M. Wt: 468.4g/mol
InChI Key: VWKGYLJPIBDQBP-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound with a molecular formula of C20H16N6O6S and a molecular weight of 468.4 g/mol. This compound features a unique structure that includes a nitrobenzodioxole moiety, a thiadiazole ring, and a benzamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves multiple steps. One common synthetic route starts with the preparation of 6-nitro-1,3-benzodioxole-5-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone . This intermediate is further reacted with 2-oxoethyl-1,3,4-thiadiazole-2-yl)-4-methylbenzamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzodioxole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The nitrobenzodioxole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins and enzymes .

Comparison with Similar Compounds

4-METHYL-N-[5-({N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with similar compounds such as:

    (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea: Shares the nitrobenzodioxole moiety but differs in the thiourea group.

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone: Contains the nitrobenzodioxole moiety but lacks the thiadiazole and benzamide groups.

    N’-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2-(phenylsulfanyl)benzohydrazide: Similar structure but includes a phenylsulfanyl group instead of the thiadiazole ring.

Properties

Molecular Formula

C20H16N6O6S

Molecular Weight

468.4g/mol

IUPAC Name

4-methyl-N-[5-[2-[(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H16N6O6S/c1-11-2-4-12(5-3-11)19(28)22-20-25-24-18(33-20)8-17(27)23-21-9-13-6-15-16(32-10-31-15)7-14(13)26(29)30/h2-7,9H,8,10H2,1H3,(H,23,27)(H,22,25,28)/b21-9+

InChI Key

VWKGYLJPIBDQBP-ZVBGSRNCSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4

Origin of Product

United States

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